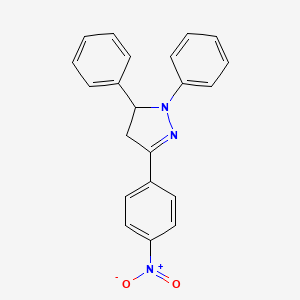![molecular formula C20H19BrN6O3S2 B10883216 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10883216.png)
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a brominated triazinoindole moiety, and a butanamide backbone, making it an interesting subject for research in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multiple steps:
Formation of the 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the sulfanyl group: The triazinoindole is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the butanamide backbone: The intermediate product is then coupled with a butanamide derivative.
Introduction of the aminosulfonyl group: Finally, the phenyl ring is functionalized with an aminosulfonyl group through sulfonation and subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfonamides and indoles.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole moiety can interact with various receptors and proteins. The bromine atom may enhance binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: Lacks the bromine atom.
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: Lacks the methyl group.
Uniqueness
The presence of both the bromine and methyl groups in N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide enhances its chemical reactivity and binding affinity, making it a unique compound with distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H19BrN6O3S2 |
|---|---|
Peso molecular |
535.4 g/mol |
Nombre IUPAC |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C20H19BrN6O3S2/c1-3-16(19(28)23-12-5-7-13(8-6-12)32(22,29)30)31-20-24-18-17(25-26-20)14-10-11(21)4-9-15(14)27(18)2/h4-10,16H,3H2,1-2H3,(H,23,28)(H2,22,29,30) |
Clave InChI |
LIAZRMPZZCSZOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883134.png)
![1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883135.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10883139.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10883146.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883151.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)

![2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10883190.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10883196.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
